
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is a chemical compound that belongs to the class of sulfonyl phenols. This compound is characterized by the presence of a sulfonyl group attached to a phenol ring, which is further connected to a tetrahydronaphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by the coupling with phenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or alkylated phenols.
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is unique due to the presence of both a sulfonyl group and a phenol group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
117977-97-6 |
|---|---|
Formule moléculaire |
C16H16O3S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)phenol |
InChI |
InChI=1S/C16H16O3S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h5-11,17H,1-4H2 |
Clé InChI |
BZPHNKZQIKMWDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


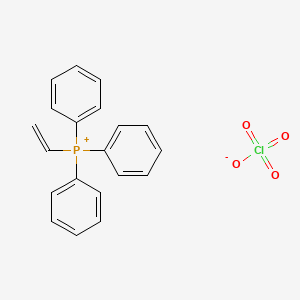

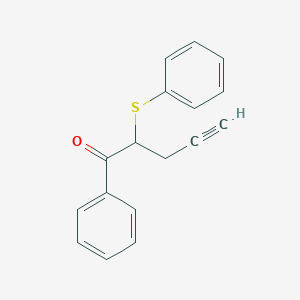
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
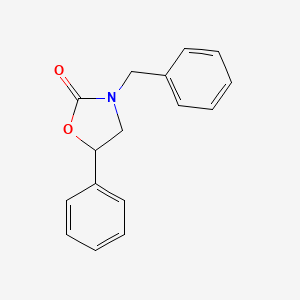

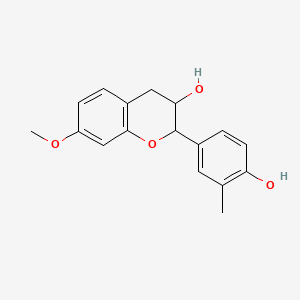

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


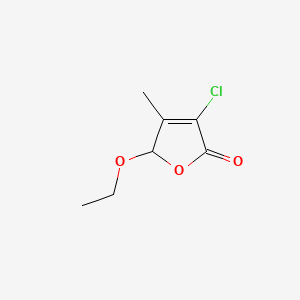

![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
